molecular formula C7H8F3NO3 B13212538 Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B13212538
M. Wt: 211.14 g/mol
InChI Key: FGLVXXYZFXCUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a trifluoromethyl ketone with an amino acid derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, leading to modulation of biological pathways. This compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.

    Trifluoromethylpyridine: Contains a trifluoromethyl group but has a different core structure.

    Pyrrolizine: A related compound with a fused ring system.

Uniqueness

Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVXXYZFXCUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.